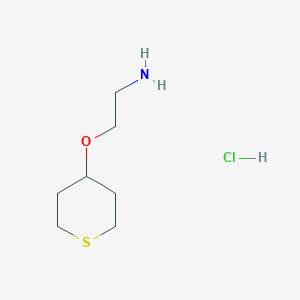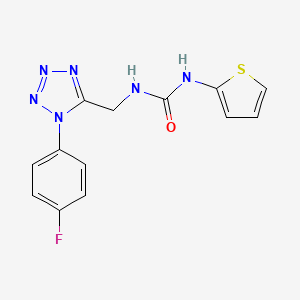![molecular formula C13H15NO2S2 B2371838 N-(2-{[2,2'-bithiophène]-5-yl}-2-hydroxyethyl)propanamide CAS No. 2097883-74-2](/img/structure/B2371838.png)
N-(2-{[2,2'-bithiophène]-5-yl}-2-hydroxyethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)propanamide is an organic compound that belongs to the class of amides It features a bithiophene moiety, which is a conjugated system of two thiophene rings, and a hydroxyethyl group attached to the nitrogen atom of the amide
Applications De Recherche Scientifique
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)propanamide has several scientific research applications:
Materials Science: It can be used in the development of new materials with specific electronic properties, such as conductive polymers and molecular semiconductors.
Biological Research: The hydroxyethyl group can be functionalized to attach various biomolecules, making it useful in the development of biosensors and other bioelectronic devices.
Mécanisme D'action
Target of Action
It is known that compounds with a bithiophene core have been used as hole-transport materials (htms) for perovskite solar cells (pscs) .
Biochemical Pathways
It is known that bithiophene-based compounds play a crucial role in the electron transport chain in the context of perovskite solar cells .
Result of Action
It is known that bithiophene-based compounds, when used as htms, can enhance the efficiency of perovskite solar cells .
Action Environment
It is known that the performance of bithiophene-based compounds as htms can be influenced by factors such as temperature and light exposure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)propanamide typically involves the following steps:
Formation of the Bithiophene Intermediate: The bithiophene moiety can be synthesized through a Suzuki-Miyaura coupling reaction, where two thiophene rings are coupled using a palladium catalyst and a boronic acid derivative.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where an appropriate hydroxyethyl halide reacts with the bithiophene intermediate.
Formation of the Amide Bond: The final step involves the reaction of the hydroxyethyl-bithiophene intermediate with propanoyl chloride in the presence of a base such as triethylamine to form the amide bond.
Industrial Production Methods
Industrial production methods for N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)propanamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling and substitution reactions, as well as advanced purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)propanamide can undergo various types of chemical reactions, including:
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanamide: A simpler amide with a propyl group instead of the bithiophene and hydroxyethyl groups.
Naphthalimide Derivatives: Compounds with similar conjugated systems but different aromatic moieties, such as naphthalimide.
Uniqueness
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)propanamide is unique due to its combination of a conjugated bithiophene system and a functional hydroxyethyl group. This combination provides both electronic properties and the potential for further functionalization, making it versatile for various applications in organic electronics and materials science .
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S2/c1-2-13(16)14-8-9(15)10-5-6-12(18-10)11-4-3-7-17-11/h3-7,9,15H,2,8H2,1H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIBLZOGMGUVPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC(C1=CC=C(S1)C2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Amino-2-[(3-bromo-4-fluorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B2371768.png)



![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenyloxalamide](/img/structure/B2371772.png)


![N-(4-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide](/img/structure/B2371778.png)
